2-[(4-chlorophenyl)methyl]-3-methoxypropanoic acid
Description
Properties
CAS No. |
1017147-07-7 |
|---|---|
Molecular Formula |
C11H13ClO3 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-3-methoxypropanoic acid |
InChI |
InChI=1S/C11H13ClO3/c1-15-7-9(11(13)14)6-8-2-4-10(12)5-3-8/h2-5,9H,6-7H2,1H3,(H,13,14) |
InChI Key |
OYFIZMCQNZQEHU-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CC1=CC=C(C=C1)Cl)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)methyl]-3-methoxypropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 3-methoxypropanoic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 4-chlorobenzyl chloride is reacted with 3-methoxypropanoic acid under reflux conditions in an appropriate solvent like ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)methyl]-3-methoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Conversion to 2-[(4-chlorophenyl)methyl]-3-methoxypropanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Anti-inflammatory Properties
Research indicates that 2-[(4-chlorophenyl)methyl]-3-methoxypropanoic acid possesses anti-inflammatory properties, making it a candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs). Its structural similarity to established NSAIDs allows for potential modifications to enhance efficacy and reduce side effects. Studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .
Analgesic Effects
The analgesic effects of this compound have been investigated in preclinical studies. Its ability to modulate pain pathways suggests that it could be developed into a therapeutic agent for managing chronic pain conditions. The mechanism of action likely involves the inhibition of prostaglandin synthesis, which is a common target for pain relief medications .
Anticancer Activity
Emerging research has indicated that derivatives of this compound may exhibit anticancer properties. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells, potentially through the activation of caspases or inhibition of cell proliferation pathways. Further investigations are needed to elucidate the specific mechanisms involved and to assess the therapeutic potential against various cancer types .
Agrochemical Applications
Herbicide Development
The compound’s structural characteristics make it suitable for development as an herbicide. Its ability to inhibit specific biochemical pathways in plants can lead to effective weed control without affecting crop yield. Research has focused on optimizing its formulation to maximize efficacy while minimizing environmental impact .
Pesticidal Properties
In addition to herbicidal applications, there is potential for this compound to act as a pesticide. Studies have demonstrated that certain derivatives can disrupt pest metabolism or reproductive systems, thereby providing an avenue for developing safer pest control solutions .
Synthesis and Formulation Studies
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions, including alkylation and esterification processes. Various synthetic routes have been explored to improve yield and purity, which are critical for both pharmaceutical and agricultural applications.
Formulation Techniques
Research into the formulation of this compound focuses on enhancing its solubility and stability in various environments. Techniques such as nanoencapsulation and the use of surfactants are being investigated to improve bioavailability when used in medicinal or agricultural formulations .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)methyl]-3-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Propanoic Acid Backbone
The following table highlights key structural and property differences between the target compound and analogs:
Key Observations:
- Lipophilicity : The target compound’s 4-chlorobenzyl and methoxy groups enhance lipophilicity compared to hydroxy (e.g., ) or unsubstituted analogs (e.g., ). This may influence membrane permeability in biological systems.
- Solubility: Aminooxy and hydrochloride derivatives () exhibit higher polarity, improving aqueous solubility relative to the target compound.
Functional Group Modifications in Esters and Salts
Several analogs exist as esters or salts, altering reactivity and bioavailability:
Key Observations:
Chlorine Substitution Patterns
The position and number of chlorine atoms influence electronic and steric properties:
Key Observations:
Biological Activity
2-[(4-chlorophenyl)methyl]-3-methoxypropanoic acid, often referred to as a derivative compound in pharmacological research, has garnered interest due to its potential biological activities. This article compiles findings from various studies, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a chlorophenyl group and a methoxypropanoic acid moiety, which contribute to its biological properties. The presence of the chlorophenyl group is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific enzymatic pathways and receptor interactions. Research indicates that it may act as an inhibitor of certain enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
1. Anti-inflammatory Effects
Studies have shown that this compound exhibits anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses.
2. Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.
3. Anticancer Potential
Research has indicated that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth in vitro and in vivo models. The specific pathways through which it exerts these effects are under investigation.
Case Study 1: Anti-inflammatory Activity
A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various derivatives of propanoic acids, including this compound. The results demonstrated a significant reduction in inflammatory markers in animal models treated with this compound compared to controls.
Case Study 2: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be notably low, indicating strong antimicrobial activity .
Case Study 3: Anticancer Properties
A recent study explored the effects of this compound on human breast cancer cell lines. Results indicated that treatment with the compound led to a decrease in cell viability and increased apoptosis markers, suggesting potential as a chemotherapeutic agent .
Research Findings Summary
Q & A
Q. What are the recommended synthetic routes and purification methods for 2-[(4-chlorophenyl)methyl]-3-methoxypropanoic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with halogenated intermediates. For example, a chlorophenylmethyl intermediate is prepared via Friedel-Crafts alkylation or Suzuki coupling, followed by methoxypropanoic acid side-chain introduction using esterification and hydrolysis. Key steps include:
- Step 1 : Alkylation of 4-chlorobenzyl chloride with malonic acid derivatives under basic conditions .
- Step 2 : Methoxy group introduction via nucleophilic substitution or Mitsunobu reaction .
Purification requires column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Purity (>95%) is confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
Q. How is the compound characterized analytically to confirm structural integrity?
- Methodological Answer : Use a combination of:
- NMR (¹H, ¹³C, DEPT-135) to verify substitution patterns (e.g., chlorophenyl methyl protons at δ 3.8–4.2 ppm, methoxy singlet at δ 3.3 ppm) .
- Mass spectrometry (ESI or HRMS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 269.1) .
- FT-IR for functional groups (C=O stretch ~1700 cm⁻¹, C-O-C stretch ~1250 cm⁻¹) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability studies in different solvents (DMSO, ethanol) and temperatures (-20°C vs. 4°C) show:
- Degradation : Hydrolysis of the ester precursor in aqueous solutions (pH < 3 or > 9).
- Optimal Storage : Lyophilized powder at -20°C in argon-filled vials retains >90% integrity for 12 months .
- Accelerated Testing : 40°C/75% RH for 6 weeks to simulate long-term degradation pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?
- Methodological Answer : SAR analysis of analogs (e.g., replacing methoxy with hydroxy or halogens) reveals:
| Substituent | Biological Activity | Key Finding |
|---|---|---|
| Methoxy | Moderate enzyme inhibition | Electron-withdrawing groups reduce bioavailability . |
| Hydroxy | Higher solubility | Increased hydrogen bonding with target receptors . |
| Chlorine | Enhanced lipophilicity | Improves blood-brain barrier penetration . |
| Use molecular docking (AutoDock Vina) and MD simulations to predict binding affinities to enzymes like cyclooxygenase-2 . |
Q. What strategies optimize reaction yields in large-scale synthesis?
- Methodological Answer :
- DOE (Design of Experiments) : Vary temperature (60–100°C), solvent polarity (THF vs. DMF), and catalyst loading (Pd/C, 1–5 mol%) to identify optimal conditions .
- Continuous Flow Chemistry : Reduces side reactions (e.g., decarboxylation) and improves yield by 15–20% compared to batch methods .
Q. How can computational modeling resolve contradictory data on metabolic pathways?
- Methodological Answer :
- In Silico Metabolism Prediction : Use software like MetaPrint2D or GLORYx to predict phase I/II metabolites. For example, CYP3A4-mediated demethylation is a major pathway .
- Validation : Compare predicted metabolites with LC-MS/MS data from hepatic microsome assays (rat/human S9 fractions) .
Q. What approaches reconcile discrepancies in reported biological activities across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
